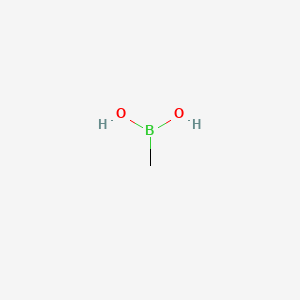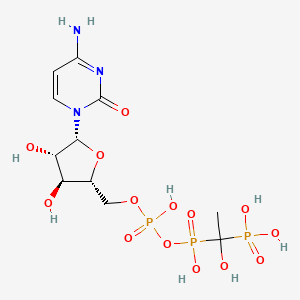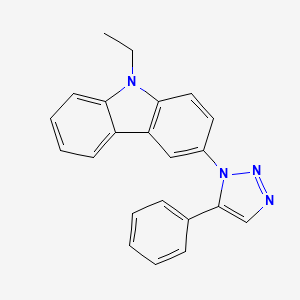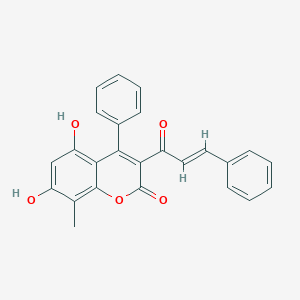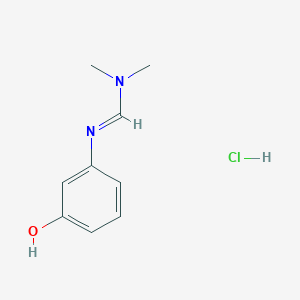
1-((2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methyl)-3-(3-fluoro-4-(hydroxymethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDR-652 is a nonpungent transient receptor potential vanilloid 1 (TRPV1) agonist discovered to be a strong topical analgesic.
Scientific Research Applications
Pain Management
MDR-652 acts as a potent agonist for the TRPV1 receptor, which plays a crucial role in the sensation of pain . It has shown efficacy in reducing neuropathic pain in animal models, with a significant dose-dependent analgesic profile. This compound could be pivotal in developing new painkillers that target the TRPV1 receptor, offering potential relief for conditions like back pain, diabetic neuropathy, and postherpetic neuralgia.
Neurological Research
The compound’s ability to modulate TRPV1 receptor activity makes it valuable for neurological research, particularly in understanding pain pathways and neuroplasticity . MDR-652’s specificity and potency provide a tool for scientists to dissect the role of TRPV1 in various neurological conditions.
Thermoregulation Studies
MDR-652 has been observed to cause a dose-dependent decrease in body temperature in vivo, indicating its role in influencing thermoregulation via TRPV1 agonism . This application is significant for research into how the body maintains its internal temperature and responds to external temperature changes.
Inflammation and Immunity
TRPV1 is known to be involved in inflammation and immune responses. MDR-652, through its interaction with TRPV1, could be used to study the molecular mechanisms underlying inflammatory diseases and help in the development of anti-inflammatory therapies .
Cancer Research
While not directly linked to cancer research yet, the TRPV1 receptor has been implicated in tumor growth and cancer pain. MDR-652 could potentially be used to explore TRPV1’s role in cancer biology and as a palliative treatment to alleviate cancer-associated pain .
Dermatological Applications
Given its potent topical analgesic activity, MDR-652 may have applications in dermatology, particularly in treating conditions associated with painful skin, such as burns or dermatitis . Its role in modulating pain through the TRPV1 receptor could lead to new treatments that provide localized pain relief without systemic side effects.
Metabolic Disorders
The TRPV1 receptor has been linked to various metabolic processes. MDR-652’s specific targeting of this receptor could help in understanding and potentially treating metabolic disorders, including obesity and diabetes .
Addiction and Substance Abuse
Research has suggested a link between the TRPV1 receptor and addiction behaviors. MDR-652 could be used to investigate this connection further, potentially leading to new approaches in treating substance abuse disorders .
Mechanism of Action
Target of Action
The primary target of MDR-652 is the transient receptor potential vanilloid 1 (TRPV1) . TRPV1 is a type of ion channel in the family of transient receptor potential (TRP) channels. It plays a crucial role in the body’s response to heat and inflammation .
Mode of Action
MDR-652 acts as an agonist for the TRPV1 receptor . This means that it binds to the receptor and activates it. The binding affinities (Kis) for human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) are 11.4 and 23.8 nM, respectively . The half-maximal effective concentrations (EC50s) are 5.05 and 93 nM for hTRPV1 and rTRPV1, respectively .
Biochemical Pathways
Upon activation by MDR-652, TRPV1 allows the passage of cations such as calcium and sodium into the cell . This leads to depolarization of the cell membrane and the initiation of an action potential, which is then transmitted along the nerve fibers. This process is part of the body’s pain signaling pathway .
Pharmacokinetics
It has been reported that mdr-652 has a promising topical pharmacokinetic profile . This suggests that it may be effectively absorbed through the skin, making it potentially useful for topical analgesic applications .
Result of Action
The activation of TRPV1 by MDR-652 leads to potent topical analgesic activity . This means that it can help to relieve pain when applied to the skin .
properties
IUPAC Name |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMPJRGWSUCANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methyl)-3-(3-fluoro-4-(hydroxymethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

